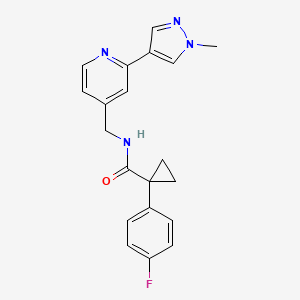
1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19FN4O and its molecular weight is 350.397. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Characterization
Synthesis Techniques : A study by Zhou et al. (2021) details a high yield synthetic method for a similar compound, showcasing the multi-step nucleophilic substitution reaction and ester hydrolysis. The structural confirmation was done using NMR and MS spectrum techniques (Zhou et al., 2021).
Development of Fluorinated Derivatives : Research by Lang et al. (1999) involved synthesizing fluorinated derivatives for biological evaluation. This study highlights the importance of structural modifications in medicinal chemistry (Lang et al., 1999).
Chemical Properties and Structural Analysis
Chemical Reactivity and Structure : Quiroga et al. (1999) conducted a study focusing on the chemical properties of pyrazolo[3,4-b]pyridines. NMR and X-ray diffraction were used to analyze the structure and reactivity of these compounds (Quiroga et al., 1999).
Crystal Structure Determination : The research by Liu et al. (2016) on a related compound involved synthesizing and determining its crystal structure, providing insights into its molecular geometry and intermolecular interactions (Liu et al., 2016).
Medicinal Chemistry and Drug Discovery
Anticancer and Anti-inflammatory Applications : A study by El-Borai et al. (2013) explored the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities. This research demonstrates the potential of such compounds in medicinal chemistry (El‐Borai et al., 2013).
Tyrosine Kinase Inhibition for Cancer Treatment : El-Hashash et al. (2019) synthesized a series of nicotinonitrile derivatives, showing potent antiproliferative activity by inducing apoptosis and inhibiting tyrosine kinase, important for cancer therapy (El-Hashash et al., 2019).
Biochemical Research and Analysis
Investigating Metabolism and Thermal Stability : Franz et al. (2017) studied the metabolism and thermal stability of a synthetic cannabinoid, which is crucial for understanding the pharmacokinetics and safety profile of related compounds (Franz et al., 2017).
Cytotoxic Activity and Structure-Activity Relationship : Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxic activity against various cancer cell lines, contributing to the understanding of structure-activity relationships in drug development (Hassan et al., 2015).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-25-13-15(12-24-25)18-10-14(6-9-22-18)11-23-19(26)20(7-8-20)16-2-4-17(21)5-3-16/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEIIYIMTVCBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2696189.png)
![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)
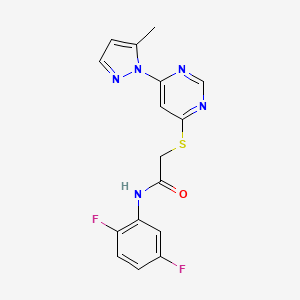
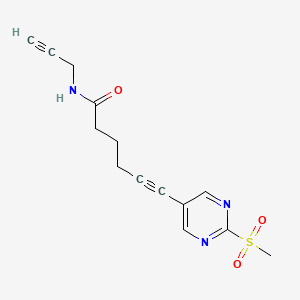
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)
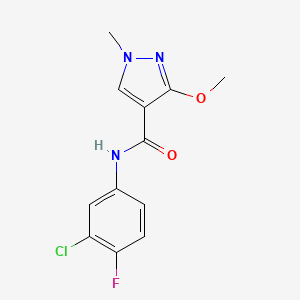
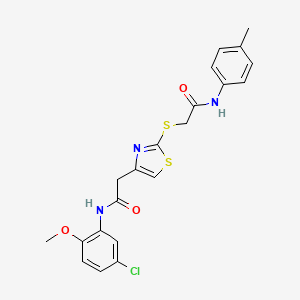
![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)
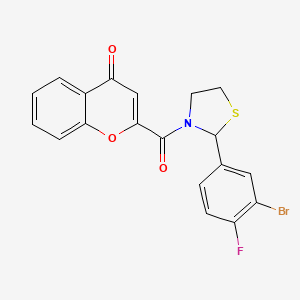
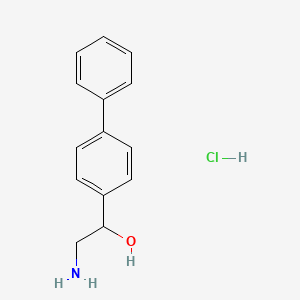
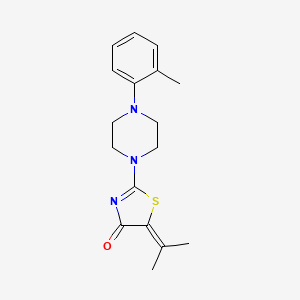
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B2696212.png)